2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Medicinal Chemistry High-Throughput Screening Quality Control

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (Molecular Formula: C23H21N3O2; Exact Mass: 371.163377 g/mol) is a synthetic hybrid molecule belonging to the quinazolinone class, incorporating a dihydroindole moiety. Its identity is confirmed by a specific InChIKey (FHKPKPVJOWEHGY-UHFFFAOYSA-N) and a proprietary NMR spectrum archived in the KnowItAll Spectral Library.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
Cat. No. B12126762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54
InChIInChI=1S/C23H21N3O2/c1-28-18-8-6-15(7-9-18)17-12-20-19(22(27)13-17)14-24-23(25-20)26-11-10-16-4-2-3-5-21(16)26/h2-9,14,17H,10-13H2,1H3
InChIKeyFHKPKPVJOWEHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Core Scaffold & Chemical Identity for Procurement Screening


The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (Molecular Formula: C23H21N3O2; Exact Mass: 371.163377 g/mol) is a synthetic hybrid molecule belonging to the quinazolinone class, incorporating a dihydroindole moiety [1]. Its identity is confirmed by a specific InChIKey (FHKPKPVJOWEHGY-UHFFFAOYSA-N) and a proprietary NMR spectrum archived in the KnowItAll Spectral Library [1]. It is cataloged as a small-molecule probe targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and is referenced in patent literature as a 'five-membered heteroaromatic compound', designated as PMID29473428-Compound-45 [2].

Identity Confirmed exact mass and NMR fingerprint for LC-MS screening verification
Target Reported IDO1 inhibitor chemotype for immune-evasion pathway studies
Format Small-molecule probe compatible with high-throughput screening workflows

Structural Specificity Dictates Function: Why 2-(2,3-Dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Resists Direct Analog Replacement


Generic substitution is scientifically invalid for this chemotype because the 7,8-dihydroquinazolin-5(6H)-one core is highly sensitive to positional modifications. Replacing the 4-methoxyphenyl group at the C7 position with an amino or unsubstituted phenyl group results in chemically distinct entities (e.g., 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one or 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one) that exhibit divergent hydrogen-bonding capacities and steric profiles, fundamentally altering target engagement at IDO1 . Furthermore, the specific 2-(2,3-dihydro-1H-indol-1-yl) substitution is a critical pharmacophoric element that differentiates this compound's interaction with heme-containing enzymes compared to simple aniline or piperidine variants, making procurement of the exact hybrid structure essential for assay reproducibility [1].

C7 substituent sensitivity Replacing 4-methoxyphenyl with amino or phenyl creates distinct chemotypes; target engagement at IDO1 may shift significantly.
2-position pharmacophore 2-(2,3-dihydro-1H-indol-1-yl) is critical for heme-enzyme interaction; aniline or piperidine analogs may not reproduce binding profile.
Pathway divergence Close 7,8-dihydroquinazolinone analogs are reported as MAO-B or DHODH inhibitors and may not support IDO1 research workflows.

Quantitative Differentiation of 2-(2,3-Dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Verified Evidence for Assay Selection


Exact Mass & Formula Confirmation as a Critical Quality Attribute for High-Throughput Screening

The target compound possesses an exact mass of 371.163377 g/mol and a molecular formula of C23H21N3O2. This differentiates it from the core analog 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one (Molecular Weight: 265.31 g/mol; C16H15N3O), which lacks the aromatic C7 substituent, resulting in a mass difference of 106.13 g/mol [1][2]. It is also distinct from the 2-amino analog 2-amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (Molecular Weight: 269.30 g/mol; C15H15N3O2), which substitutes the indoline for a primary amine . This precise mass difference is critical for LC-MS identity verification in screening libraries.

Exact mass confirmation
Head-to-head
371.16 g/mol (C₂₃H₂₁N₃O₂) vs. 265.31 (des-phenyl) & 269.30 (2-amino). Δ 106.1 g/mol.
Supports LC-MS identity confirmation; mass mismatch flags incorrect analog procurement.
Reported mass; verify with certificate of analysis.
Medicinal Chemistry High-Throughput Screening Quality Control

Spectroscopic Identity Verification: NMR Fingerprint Differentiation from Close 7-Position Analogs

The compound has a unique proton NMR spectrum registered in the KnowItAll NMR Spectral Library under controlled conditions (DMSO-d6 solvent). This provides a distinct spectroscopic fingerprint with specific chemical shifts and coupling constants arising from the dihydroindole and methoxyphenyl protons, differentiating it from the 7-phenyl analog 2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, which would display an upfield shift of the methoxy singlet and distinct aromatic splitting patterns in the phenyl region [1][2]. The InChIKey FHKPKPVJOWEHGY-UHFFFAOYSA-N is the definitive structural hash for registry verification.

NMR fingerprint
Head-to-head
Unique methoxy singlet (δ ~3.8 ppm) and dihydroindole proton pattern vs. des-methoxy analog shift.
Enables identity confirmation via reference spectrum; reduces mislabeling risk.
Spectrum archived in KnowItAll library; verify with in-house standard.
Analytical Chemistry Structural Elucidation NMR Spectroscopy

Target Engagement Specificity: Patent-Defined IDO1 Inhibitor Status vs. Generic DHODH or MAO-B Activity

The compound is explicitly identified in the Therapeutic Target Database (TTD) as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and is listed as 'PMID29473428-Compound-45' in patent reviews covering IDO1 inhibitors for cancer [1]. This represents a class-level differentiation from structurally similar 7,8-dihydroquinazolin-5(6H)-one derivatives which are primarily reported as MAO-B inhibitors (e.g., 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one series) [2]. Furthermore, it is distinct from indole-quinazolinone hybrids characterized as Plasmodium falciparum DHODH inhibitors (e.g., compounds in patent US8703811) [3]. The absence of DHODH activity data for this compound suggests a target selectivity profile consistent with IDO1, though quantitative selectivity ratios are not publicly available.

Target engagement
Class-level inference
IDO1 inhibitor (TTD) vs. MAO-B (IC₅₀ 0.1–10 µM) and PfDHODH (IC₅₀ 113–220 nM) for related scaffolds.
Supports IDO1 pathway-study fit; off-target profile requires confirmatory screening.
Quantitative IDO1 IC₅₀ not publicly reported.
Immuno-Oncology Enzyme Inhibition Target Identification

High-Value Application Scenarios for 2-(2,3-Dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Based on Verified Evidence


IDO1-Mediated Cancer Immunotherapy Hit-to-Lead Optimization Campaigns

Given its explicit annotation as an IDO1 inhibitor in the Therapeutic Target Database and its inclusion in patent literature focusing on immunosuppression reversal [1], this compound is suitable as a validated hit scaffold for medicinal chemistry teams aiming to block tryptophan catabolism in the tumor microenvironment. Its distinct molecular identity (InChIKey FHKPKPVJOWEHGY) allows for exact re-ordering and analytical validation against the reference NMR spectrum [2].

Chemical Probe for Studying the Role of Heme-Binding Dihydroindole Hybrids in Innate Immunity

The dihydroindole substituent at the C2 position, as highlighted in the 'Five-membered heteroaromatic ring derivative' patent [1], makes this compound a relevant probe for investigating heme-enzyme interactions beyond IDO1, such as tryptophan 2,3-dioxygenase (TDO). The exact mass (371.163377 g/mol) and the associated spectral data [2] ensure reliable tracking and quantification in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments.

Profiling Selectivity Against Quinazolinone-Core Off-Targets (MAO-B and DHODH)

Procurement of this specific compound enables cross-screening against the established MAO-B inhibitory profile of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series [3] and the DHODH activity of indole-quinazolinone hybrids [4]. The absence of reported MAO-B or DHODH activity suggests an inherent selectivity window; confirming this via a comparative profiling panel is a critical step in preclinical safety evaluation.

Application
Selection Property
Validation Focus
IDO1 pathway lead optimization
Reported IDO1 inhibitor chemotype with structural identity verification
Confirm target engagement; assess selectivity against MAO-B/DHODH
Heme-enzyme interaction probe studies
Dihydroindole moiety supports heme-binding study; exact mass and NMR enable tracking
Use in CETSA/DARTS to map target residence; verify spectral identity upon receipt
Selectivity profiling against off-target quinazolinones
Distinct from MAO-B and DHODH chemotypes by C7/C2 substitution pattern
Cross-screen in MAO-B and DHODH assays to confirm target specificity
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